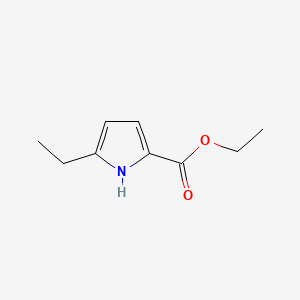Ethyl 5-ethyl-1H-pyrrole-2-carboxylate
CAS No.: 35011-31-5
Cat. No.: VC7969340
Molecular Formula: C9H13NO2
Molecular Weight: 167.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 35011-31-5 |
|---|---|
| Molecular Formula | C9H13NO2 |
| Molecular Weight | 167.2 g/mol |
| IUPAC Name | ethyl 5-ethyl-1H-pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C9H13NO2/c1-3-7-5-6-8(10-7)9(11)12-4-2/h5-6,10H,3-4H2,1-2H3 |
| Standard InChI Key | NVGWUBMOJMJEDD-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(N1)C(=O)OCC |
| Canonical SMILES | CCC1=CC=C(N1)C(=O)OCC |
Introduction
Chemical and Physical Properties
Structural and Molecular Features
The compound’s IUPAC name is ethyl 5-ethyl-1H-pyrrole-2-carboxylate, and its structure consists of a pyrrole core with substituents at positions 2 and 5 (Figure 1). The ethyl ester at position 2 introduces polarity, while the ethyl group at position 5 contributes to steric and electronic effects. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 167.20 g/mol | |
| Boiling Point | ~265–270°C (estimated) | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Solubility | Soluble in organic solvents |
The compound’s InChIKey (NVGWUBMOJMJEDD-UHFFFAOYSA-N) confirms its unique stereoelectronic profile .
Synthesis and Reaction Pathways
Synthetic Routes
While direct synthesis protocols for ethyl 5-ethyl-1H-pyrrole-2-carboxylate are sparsely documented, analogous methods for related pyrrole esters provide a foundation for plausible routes:
-
Friedel-Crafts Acylation/Alkylation:
Starting from pyrrole-2-carboxylic acid, esterification with ethanol yields ethyl pyrrole-2-carboxylate. Subsequent ethylation at position 5 may employ ethyl halides under basic conditions or transition metal-catalyzed coupling . -
Vilsmeier-Haack Formylation Followed by Reduction:
Formylation of ethyl pyrrole-2-carboxylate via the Vilsmeier-Haack reaction, followed by reduction of the aldehyde to an ethyl group, could yield the target compound. -
Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between ethyl pyrrole-2-carboxylate and ethyl boronic acid derivatives offers a modern synthetic approach .
Optimization Challenges
Chlorination or fluorination methods described for halogenated pyrroles (e.g., using N-chlorosuccinimide or Selectfluor) highlight the sensitivity of pyrrole derivatives to electrophilic substitution regioselectivity. For ethylation, steric hindrance at position 5 necessitates careful optimization of reaction conditions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical NMR data (based on analogues like ethyl 5-methyl-1H-pyrrole-2-carboxylate ):
-
Ethyl ester group: A triplet at δ 1.3 ppm (CH) and quartet at δ 4.2 ppm (CH).
-
Pyrrole ring protons: Doublets or singlets between δ 6.4–7.3 ppm, depending on substituent electronic effects.
-
Ethyl group at C5: A triplet (δ ~1.2 ppm) for the CH and quartet (δ ~2.5 ppm) for the CH.
Infrared (IR) Spectroscopy
Key IR absorptions include:
Mass Spectrometry
The molecular ion peak () is expected at 167.2, with fragmentation patterns arising from loss of the ethyl group () or ester moiety () .
Applications in Medicinal and Materials Chemistry
Materials Science
The compound’s aromaticity and substituent flexibility make it a candidate for organic semiconductors or metal-organic frameworks (MOFs). Ethyl groups enhance solubility, facilitating processing in thin-film applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume